5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
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Overview
Description
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine is a chemical compound belonging to the class of pyrido[3,4-B]pyrazines.
Preparation Methods
The synthesis of 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine typically involves multiple steps. One common method includes the bromination of a pyrido[3,4-B]pyrazine precursor followed by the introduction of dodecyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Scientific Research Applications
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Dye-Sensitized Solar Cells (DSSCs): It is used as a sensitizer in DSSCs, contributing to the efficiency of these solar cells.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparison with Similar Compounds
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine can be compared with other similar compounds, such as:
5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine: This compound has similar bromine substitutions but different alkyl groups, leading to variations in its chemical and physical properties.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but differ in their substitution patterns and biological activities.
Poly(2,3-dihexylthieno[3,4-B]pyrazine-alt-2,3): This polymeric compound has applications in organic electronics and differs in its polymeric nature compared to the monomeric this compound.
Properties
CAS No. |
918443-24-0 |
---|---|
Molecular Formula |
C31H51Br2N3 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
5,8-dibromo-2,3-didodecylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C31H51Br2N3/c1-3-5-7-9-11-13-15-17-19-21-23-27-28(24-22-20-18-16-14-12-10-8-6-4-2)36-30-29(35-27)26(32)25-34-31(30)33/h25H,3-24H2,1-2H3 |
InChI Key |
RSBWNAHWOMSGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCCCCCCCC |
Origin of Product |
United States |
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